5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde
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Overview
Description
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is an organic compound with the molecular formula C6H6BrNOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 2-position, and an aldehyde group at the 4-position of the thiazole ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with brominating agents. One common method involves the bromination of 2-ethylthiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted thiazole derivatives.
Oxidation: 5-Bromo-2-ethyl-1,3-thiazole-4-carboxylic acid.
Reduction: 5-Bromo-2-ethyl-1,3-thiazole-4-methanol.
Scientific Research Applications
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-thiazole-4-carbaldehyde: Similar structure but lacks the ethyl group at the 2-position.
2-Ethyl-1,3-thiazole-4-carbaldehyde: Similar structure but lacks the bromine atom at the 5-position.
5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde: Similar structure but has a methyl group instead of an ethyl group at the 2-position.
Uniqueness
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is unique due to the combination of the bromine atom, ethyl group, and aldehyde group on the thiazole ring. This unique combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Biological Activity
5-Bromo-2-ethyl-1,3-thiazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant research findings.
The molecular formula of this compound is C6H6BrNOS, with a molecular weight of approximately 219.09 g/mol. The compound features a thiazole ring, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. A study reported that thiazole compounds showed effective inhibition against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 1.56 |
Pseudomonas aeruginosa | 12.5 |
Bacillus subtilis | 3.12 |
These results suggest that this compound could be developed into a potent antimicrobial agent, especially against Gram-negative bacteria .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Thiazole derivatives are known for their cytotoxic effects on various cancer cell lines. For example:
Cell Line | IC50 (µg/mL) |
---|---|
Human glioblastoma U251 | 10 |
Human melanoma WM793 | 15 |
Jurkat T-cell leukemia | 12 |
In vitro studies have shown that the presence of specific substituents on the thiazole ring enhances cytotoxicity. The structure–activity relationship (SAR) analysis indicates that electron-donating groups at certain positions can significantly improve the compound's efficacy against cancer cells .
The biological activity of thiazole derivatives like this compound is often attributed to their ability to interact with cellular targets involved in proliferation and survival signaling pathways. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and other apoptotic regulators .
Case Studies and Research Findings
Several studies have highlighted the broad spectrum of biological activities exhibited by thiazole derivatives:
- Antifungal Activity : Thiazoles have shown significant antifungal properties against species such as Candida albicans and Cryptococcus neoformans. The presence of hydrophobic chains linked to the thiazole moiety enhances antifungal efficacy .
- Antiprotozoal Effects : Compounds related to thiazoles have demonstrated promising activity against protozoan parasites like Leishmania and Trypanosoma, indicating their potential in treating parasitic infections .
- Anti-inflammatory Properties : Some thiazole derivatives have been reported to possess anti-inflammatory effects, contributing to their therapeutic potential in various inflammatory conditions .
Properties
IUPAC Name |
5-bromo-2-ethyl-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYBPCAFHDADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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